molecular formula C18H16ClN3OS B2660263 1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone CAS No. 1686128-01-7

1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone

Cat. No. B2660263
CAS RN: 1686128-01-7
M. Wt: 357.86
InChI Key: QDICZWCFYCOZQC-CIAFOILYSA-N
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Description

“1-(4-Methoxyphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone” is a chemical compound with the linear formula C18H16ClN3OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains methoxyphenyl and chlorophenyl groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.865 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available resources.

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. Thiazole derivatives, in general, are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of other thiazole derivatives . Additionally, research could focus on optimizing its synthesis and characterizing its physical and chemical properties.

properties

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-12(13-5-9-16(23-2)10-6-13)21-22-18-20-17(11-24-18)14-3-7-15(19)8-4-14/h3-11H,1-2H3,(H,20,22)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDICZWCFYCOZQC-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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